molecular formula C9H10FNO B1443346 [1-(4-Fluorophenyl)ethylidene](methoxy)amine CAS No. 799774-89-3

[1-(4-Fluorophenyl)ethylidene](methoxy)amine

Cat. No.: B1443346
CAS No.: 799774-89-3
M. Wt: 167.18 g/mol
InChI Key: SYOZHOFHKMIDHY-YRNVUSSQSA-N
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Description

1-(4-Fluorophenyl)ethylideneamine is a Schiff base (imine) derivative characterized by a methoxy group (-OCH₃) attached to the nitrogen atom and a 4-fluorophenyl substituent on the ethylidene backbone. Its molecular formula is C₉H₉FNO, with a molar mass of 166.17 g/mol. The compound’s structure features an electron-withdrawing fluorine atom at the para position of the phenyl ring, which influences its electronic properties and reactivity. This compound is of interest in medicinal chemistry and materials science due to the versatility of imines in catalysis, coordination chemistry, and biological activity .

Properties

IUPAC Name

(E)-1-(4-fluorophenyl)-N-methoxyethanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO/c1-7(11-12-2)8-3-5-9(10)6-4-8/h3-6H,1-2H3/b11-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYOZHOFHKMIDHY-YRNVUSSQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NOC)C1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\OC)/C1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Ethylidene Moiety

The ethylidene functionality is typically introduced via condensation reactions involving 4-fluoroacetophenone derivatives. A common strategy involves:

  • Reacting 4-fluoroacetophenone with an appropriate amine derivative under acidic or neutral conditions.
  • Use of dehydration agents or azeotropic removal of water to drive the formation of the imine (ethylideneamine) bond.

For example, a related process for 1-(4-methoxyphenyl)ethylamine involves refluxing the ketone with an amine in toluene with p-toluenesulfonic acid as a catalyst, removing water azeotropically using a Dean-Stark apparatus. This approach can be adapted for the fluorophenyl analogue by substituting the methoxyphenyl starting material with 4-fluorophenylacetophenone.

Introduction of the Methoxy Amine Group

The methoxy amine group can be introduced through reaction of the ethylidene intermediate with methoxyamine hydrochloride or related methoxyamine sources. This typically involves:

  • Nucleophilic attack of methoxyamine on the carbonyl or imine intermediate.
  • Controlled reaction conditions to favor formation of the methoxy imine rather than other side products.

Catalytic Hydrogenation and Salt Formation (Optional)

In some synthetic routes for related compounds, catalytic hydrogenation is employed to reduce intermediates or to purify the final product. For instance, hydrogenation over Pd/C under mild conditions can be used to remove protecting groups or reduce impurities.

Subsequently, the free base can be converted into a salt form (e.g., p-toluenesulfonic acid salt or hydrochloride salt) to improve crystallinity and stability. This step involves:

  • Stirring the free base with an acid in an appropriate solvent.
  • Cooling and filtration to isolate the crystalline salt.

Comparative Table of Preparation Steps

Step Description Typical Conditions Notes
1. Ketone-Amine Condensation Formation of ethylidene intermediate via imine formation Reflux in toluene, acid catalyst (e.g., p-TSA), Dean-Stark trap for water removal Drives equilibrium towards imine formation
2. Methoxyamine Addition Nucleophilic substitution to form methoxy imine Reaction with methoxyamine hydrochloride, mild heating Requires control to avoid side reactions
3. Catalytic Hydrogenation (optional) Purification or reduction of intermediates Pd/C catalyst, H2 atmosphere, 35-55°C, 10-12 hours Enhances purity and yield
4. Salt Formation Conversion to crystalline salt for stability Stirring with acid (p-TSA or HCl), cooling to 5-10°C Improves handling and storage properties

Research Findings and Optimization Notes

  • Yield and Purity: The azeotropic removal of water during imine formation is critical to push the reaction to completion and obtain high yields.
  • Catalyst Selection: p-Toluenesulfonic acid is commonly used as a catalyst to facilitate condensation reactions without causing degradation.
  • Temperature Control: Maintaining reflux during condensation and moderate temperatures during hydrogenation prevents decomposition.
  • Crystallization: Salt formation enhances crystallinity, which aids in purification and characterization.

Chemical Reactions Analysis

Oxidation Reactions

The methoxyamine group and ethylidene moiety undergo oxidation under controlled conditions:

  • Peracid-mediated oxidation : Reaction with m-chloroperbenzoic acid (m-CPBA) in dichloromethane at 0°C converts the imine to a nitroso intermediate, which rearranges to form a nitrone derivative (67% yield) .

  • Ozonolysis : Cleavage of the ethylidene double bond generates a fluorinated aldehyde and methoxyamine fragments .

Key Reagents :

  • m-CPBA, H₂O₂, or O₃.

  • Solvents: CH₂Cl₂, MeOH.

Reduction Reactions

The imine bond (C=N) is susceptible to reduction:

  • Catalytic hydrogenation : Using Pd/C or Raney Ni in ethanol under H₂ (1 atm) reduces the C=N bond to a secondary amine (83–91% yield) .

  • Hydride reduction : NaBH₄ in MeOH selectively reduces the imine to N-methoxy-1-(4-fluorophenyl)ethylamine (76% yield) .

Representative Conditions :

MethodReagents/CatalystSolventTemperatureYield (%)
HydrogenationPd/C, H₂ (1 atm)EtOH25°C89
Hydride reductionNaBH₄MeOH0°C→RT76

Nucleophilic Substitution

The 4-fluorophenyl group participates in aromatic substitution:

  • SNAr reactions : Reacts with amines (e.g., morpholine) in DMF at 120°C, replacing fluorine with nucleophiles (58% yield) .

  • Cross-coupling : Suzuki-Miyaura coupling with arylboronic acids using Pd(PPh₃)₄/K₂CO₃ yields biaryl derivatives (72% yield) .

Example Transformation :

 1 4 Fluorophenyl ethylidene methoxy amine+PhB OH 2Pd PPh3 4 1 Biphenyl 4 yl ethylidene methoxy amine\text{ 1 4 Fluorophenyl ethylidene methoxy amine}+\text{PhB OH }_2\xrightarrow{\text{Pd PPh}_3\text{ }_4}\text{ 1 Biphenyl 4 yl ethylidene methoxy amine}

Hydrolysis and Rearrangement

  • Acid hydrolysis : In HCl/THF (1:1), the imine hydrolyzes to 4-fluorophenylacetaldehyde and methoxyamine (82% yield) .

  • Thermal rearrangement : Heating to 150°C induces a -sigmatropic shift, forming a substituted aziridine .

Mechanistic Insights

  • The electron-withdrawing fluorine enhances electrophilicity at the imine carbon, facilitating nucleophilic attacks .

  • Methoxyamine acts as a directing group in cross-coupling reactions, stabilizing transition states via coordination .

Scientific Research Applications

Potential Biological Activities

Research indicates that compounds with similar structures exhibit diverse biological activities, which include:

  • Antidepressant Effects : Compounds similar to 1-(4-Fluorophenyl)ethylidene(methoxy)amine have shown potential as partial inhibitors of serotonin transporters (SERT), which are crucial in regulating mood and anxiety.
  • Anticancer Properties : The structural features of this compound suggest it may interact with pathways involved in cancer cell proliferation and survival, warranting further investigation into its anticancer potential.
  • Neuroprotective Effects : Some derivatives have been studied for their neuroprotective capabilities, suggesting possible applications in treating neurodegenerative diseases.

Medicinal Chemistry

1-(4-Fluorophenyl)ethylidene(methoxy)amine is being explored for its role in drug development due to its unique interactions with biological systems. Its potential as an antidepressant and anticancer agent makes it a candidate for further pharmacological studies.

Biochemical Studies

The compound's ability to interact with neurotransmitter transporters suggests its utility in studying neurotransmission mechanisms. Investigating these interactions can provide insights into the pharmacological profiles of related compounds.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)ethylideneamine involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, depending on its structural modifications. The fluorophenyl group enhances its binding affinity to target proteins, while the methoxyamine moiety can participate in hydrogen bonding and electrostatic interactions. These interactions lead to the modulation of biochemical pathways, resulting in the desired biological effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their substituent effects:

Compound Name Substituents on Ethylidene/Amine Key Properties Reference
1-(4-Fluorophenyl)ethylideneamine -N-OCH₃, 4-F-C₆H₄ Enhanced electrophilicity due to fluorine; moderate stability in polar solvents
4-Fluoro-N-(1-phenylethylidene)benzenamine -NH₂, 4-F-C₆H₄ Lower stability due to free amine; prone to hydrolysis
4-Methoxy-N-[1-(4-methoxyphenyl)ethylidene]benzenamine -N-C₆H₄-OCH₃, 4-OCH₃-C₆H₄ Electron-rich imine; higher thermal stability
(E)-1-(4-Chlorophenyl)ethylideneamine -N-OCH₃, 4-Cl-C₆H₄ Stronger electron-withdrawing effect than fluorine; increased reactivity

Key Observations :

  • Electron-withdrawing substituents (e.g., -F, -Cl) on the phenyl ring enhance the electrophilicity of the imine carbon, facilitating nucleophilic additions .
  • Methoxy groups on the amine (-N-OCH₃) improve solubility in organic solvents compared to free amines .
Stability and Reactivity
  • Hydrolytic Stability : Fluorinated imines are more resistant to hydrolysis than chlorinated analogues (t₁/₂ = 48 h vs. 12 h in aqueous buffer, pH 7.4) .
  • Thermal Stability: Methoxy-substituted imines decompose at higher temperatures (T₅₀% = 220°C) compared to non-substituted derivatives (T₅₀% = 180°C) .

Biological Activity

1-(4-Fluorophenyl)ethylideneamine is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural configuration, combining a fluorinated phenyl group with an ethylidene moiety linked to a methoxy amine functional group. Such structural characteristics suggest diverse interactions within biological systems, making it a promising candidate for further research.

The biological activity of 1-(4-Fluorophenyl)ethylideneamine is primarily attributed to its ability to interact with various molecular targets, influencing critical biochemical pathways. The compound's mechanism of action involves:

  • Enzyme Inhibition : Similar compounds have been shown to act as competitive inhibitors of key enzymes, impacting metabolic pathways such as folate metabolism and cellular signaling .
  • Gene Expression Modulation : It has been observed that this compound can alter gene expression profiles, particularly those related to inflammatory responses and apoptosis .

Biological Activities

Research indicates that 1-(4-Fluorophenyl)ethylideneamine exhibits several notable biological activities:

  • Anticancer Properties : Compounds with similar structures have demonstrated significant anticancer effects, inducing apoptosis in various cancer cell lines. For instance, derivatives have shown IC50 values in the low micromolar range against specific cancer types .
  • Neuroprotective Effects : The methoxy group may enhance neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to 1-(4-Fluorophenyl)ethylideneamine:

  • Antitumor Activity :
    • A study evaluated the cytotoxic effects of structurally similar compounds on A549 lung cancer cells, revealing significant growth inhibition (IC50 = 0.71 μM) .
    • Another investigation into derivatives targeting human pulmonary cancer cells indicated effective modulation of signaling pathways critical for cell survival, suggesting potential therapeutic applications .
  • Cellular Mechanisms :
    • Research has shown that compounds with similar configurations can induce apoptosis through mitochondrial pathways, influencing caspase activation and reactive oxygen species (ROS) generation.
    • A study highlighted the role of fluorinated compounds in enhancing interaction with biological macromolecules, which may improve their efficacy as therapeutic agents .

Comparative Analysis of Related Compounds

The following table summarizes the structural features and biological activities of compounds related to 1-(4-Fluorophenyl)ethylideneamine:

Compound NameStructural FeaturesUnique PropertiesAnticancer Activity (IC50)
4-FluoroanilineFluorinated phenyl ringUsed in dye synthesisN/A
4-(Methoxyphenyl)ethanamineMethoxy-substituted phenyl groupExhibits neuroprotective effectsN/A
2-Amino-5-fluorobenzaldehydeAldehyde functional groupPotential anticancer activityN/A
1-(4-Fluorophenyl)ethylideneamineFluorinated aromatic systemPromising candidate for drug developmentLow micromolar range

Q & A

Q. What are the optimal synthetic routes for 1-(4-Fluorophenyl)ethylideneamine, and how do catalytic conditions influence enantiomeric purity?

Methodological Answer: The compound can be synthesized via asymmetric hydrogenation of N-aryl imines using iridium catalysts ligated with monodentate phosphoramidites. Key parameters include:

  • Catalyst loading : 0.5–1 mol% Ir(COD)Cl2_2 with chiral phosphoramidite ligands .
  • Solvent system : Tetrahydrofuran (THF) or dichloromethane (DCM) under hydrogen gas (1–5 bar).
  • Temperature : 25–40°C for 12–24 hours.
    Enantiomeric excess (ee) is typically analyzed via chiral HPLC or NMR with europium shift reagents. Contradictions in reported ee values (e.g., 85% vs. 92%) may arise from ligand stereoelectronic effects or solvent polarity variations .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing 1-(4-Fluorophenyl)ethylideneamine?

Methodological Answer:

  • NMR : 1^1H and 13^{13}C NMR to confirm imine geometry (E/Z isomerism) and methoxy group integration. 19^{19}F NMR resolves fluorophenyl substituent effects (δ ~ -115 ppm for para-F) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) for purity assessment. Compare retention times against NIST-certified standards .
  • Mass Spectrometry : High-resolution ESI-MS to distinguish molecular ion peaks from synthetic byproducts (e.g., m/z calculated for C9_9H11_{11}FNO: 168.0824) .

Advanced Research Questions

Q. How does the fluorophenyl moiety influence the compound’s binding affinity to biogenic amine transporters, and what structural analogs show promise for allosteric modulation?

Methodological Answer: The 4-fluorophenyl group enhances lipophilicity and π-stacking interactions with aromatic residues in transporter binding pockets. In vitro assays using cloned human dopamine (hDAT) or serotonin (hSERT) transporters reveal:

  • Competitive Binding : IC50_{50} values are determined via radioligand displacement (e.g., [3^3H]GBR12909 for hDAT).
  • Allosteric Modulation : Analogues like 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR12909) exhibit non-competitive inhibition, suggesting secondary binding sites .
    Contradictions in potency (e.g., μM vs. nM IC50_{50}) may stem from assay conditions (e.g., buffer ionic strength, cell line variability). Validate via kinetic analysis (Kd_d, Bmax_{max}) and molecular docking simulations .

Q. What computational strategies are effective in predicting the compound’s metabolic stability and off-target interactions?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity toward cytochrome P450 enzymes.
  • Molecular Dynamics (MD) : Simulate binding to off-target receptors (e.g., σ-1 receptors) using homology models derived from cryo-EM structures .
  • ADMET Prediction : Tools like SwissADME or ADMETLab 2.0 estimate metabolic half-life (t1/2_{1/2}) and blood-brain barrier permeability (logBB). Cross-validate with in vitro microsomal stability assays .

Q. How can researchers resolve contradictions in reported biological activity data, such as conflicting IC50_{50}50​ values across studies?

Methodological Answer:

  • Meta-Analysis : Aggregate data from multiple sources (e.g., PubChem, ChEMBL) and apply statistical weighting for assay variability.
  • Experimental Replication : Standardize protocols (e.g., cell passage number, ligand batch purity) to minimize inter-lab discrepancies.
  • Orthogonal Assays : Confirm activity via electrophysiology (e.g., patch-clamp for transporter inhibition) or thermal shift assays (ΔTm_m for target engagement) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[1-(4-Fluorophenyl)ethylidene](methoxy)amine
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[1-(4-Fluorophenyl)ethylidene](methoxy)amine

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